[2-(2-Propoxyphenyl)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-9-13-11-6-4-3-5-10(11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHRFYBYSHEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657971 | |
| Record name | 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-42-2 | |
| Record name | 2-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[2-(2-Propoxyphenyl)ethyl]amine hydrochloride, also known by its CAS number 1201633-42-2, is an organic compound with a molecular formula of C₁₁H₁₈ClNO. It has garnered interest in various scientific fields due to its potential biological activities and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 215.72 g/mol
- LogP : 3.48 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 35.25 Ų
The structure of this compound includes a propoxy group attached to a phenyl ring, linked to an ethylamine moiety. This configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions, which modulate the activity of molecular targets. The propoxy group enhances lipophilicity, potentially affecting membrane permeability and distribution in biological systems .
Biological Activity
Research has indicated that this compound may exhibit the following biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly catecholamines, indicating potential stimulant properties.
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit cell growth in cancer models. For instance, related compounds demonstrated selective activity against specific cancer cell lines, suggesting that this compound could possess similar anticancer properties .
- Pharmacological Applications : The compound is being explored as a precursor for drug development due to its structural similarities with other psychoactive substances. Its effects on neurotransmitter pathways could position it as a candidate for treating neurological disorders.
Case Study 2: Neuropharmacological Effects
Another study examined the interaction of various amine derivatives with neurotransmitter receptors, noting significant effects on catecholamine signaling pathways. While specific data on this compound is not yet available, the implications for its pharmacological profile are promising .
Research Findings
A summary of key research findings related to this compound includes:
Scientific Research Applications
Synthesis Overview
The synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride typically involves multi-step organic reactions, including alkylation and amination processes. The following table summarizes key synthesis methods:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Base-catalyzed reaction | 70 |
| 2 | Amine Formation | Reduction of nitro compounds | 65 |
| 3 | Salt Formation | Reaction with HCl | 90 |
Neurological Research
Recent studies have indicated that this compound may act on specific neurotransmitter systems, particularly as a potential modulator of the GPR88 receptor. GPR88 is implicated in various neurological conditions, making this compound a candidate for further investigation in treating disorders such as schizophrenia and addiction .
Antidepressant Activity
Research has demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These studies suggest that the compound may influence serotonin and norepinephrine pathways, providing a basis for its use in developing new antidepressants .
Case Study 1: GPR88 Agonist Activity
In a study focusing on GPR88 agonists, this compound was evaluated for its efficacy in reducing alcohol self-administration in rodent models. The results indicated a significant reduction in alcohol intake without affecting general locomotor activity, suggesting its potential as a therapeutic agent for alcohol use disorders .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand the relationship between the chemical structure of this compound and its pharmacological effects. Variations in the alkoxy side chain were tested to optimize potency while maintaining favorable lipophilicity profiles. This study highlighted the importance of specific functional groups in enhancing receptor binding affinity .
Conclusion and Future Directions
The compound this compound shows promise in various pharmacological applications, particularly within neurological research and potential antidepressant therapies. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
As research progresses, it will be crucial to explore additional analogs and derivatives to enhance efficacy and reduce side effects. This compound's unique properties make it a valuable subject for future medicinal chemistry investigations aimed at developing novel treatments for complex psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Aromatic Group Variations
[2-(4-Propylphenoxy)ethyl]amine Hydrochloride
- Molecular Formula: C₁₁H₁₇NO·ClH
- Molecular Weight : 215.7 g/mol
- CAS Number : 120351-95-3
- Key Differences: The propylphenoxy group is attached at the para position of the phenyl ring, unlike the ortho-propoxy group in the target compound. The phenoxy linkage (oxygen atom) introduces increased polarity compared to the direct propoxy substitution .
- Applications : Used in chromatographic separations due to its hydrophilic-lipophilic balance .
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine Hydrochloride
Heterocyclic and Functional Group Modifications
GZ-273B (2,6-Bis(2-(2-methoxyphenyl)ethyl)piperidine Hydrochloride)
- Molecular Formula: C₂₄H₃₂ClNO₂
- Molecular Weight : 414.0 g/mol
- Key Differences :
- Research Findings: Demonstrated inhibition of dopamine uptake at the vesicular monoamine transporter-2 (VMAT-2), suggesting substituent position (ortho vs. para) critically impacts activity .
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
Backbone and Chain Modifications
[(2E)-3-Phenyl-2-propen-1-yl]amine Hydrochloride (Cinnamylamine Hydrochloride)
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : 169.65 g/mol
- CAS Number : 868-54-6
- Key Differences :
- Applications : Used in organic synthesis for chiral building blocks .
(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
Structural and Functional Comparison Table
Research Findings and Implications
- Substituent Position : Ortho-substituted propoxy groups (target compound) may enhance steric hindrance, reducing enzymatic degradation compared to para-substituted analogs .
- Electron Effects : Propoxy’s ether linkage balances electron donation and lipophilicity, making it favorable for membrane permeability in drug design .
- Heterocycles : Compounds like oxadiazoles or piperidines offer metabolic stability but may require optimization for target selectivity .
Preparation Methods
Multi-Step Synthesis of 2-(2-Propoxyphenyl)ethylamine
The preparation generally involves a three-step synthetic route:
Step 1: Alkylation of 2-Propoxyphenol
- React 2-propoxyphenol with a 1,2-dihaloethane (such as 1,2-dichloroethane) in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form 1-halo-2-(2-propoxyphenoxy)ethane.
- The reaction can be facilitated by a phase transfer catalyst such as tetrabutylammonium bromide.
- This step is typically carried out under controlled temperatures ranging from 50°C to 250°C, preferably 180°C to 190°C, for 30 minutes to 5 hours.
Step 2: Nucleophilic Substitution with Phthalimide
- The 1-halo-2-(2-propoxyphenoxy)ethane intermediate is reacted with an alkali metal salt of phthalimide (e.g., potassium phthalimide) to yield the phthalimide derivative.
- This reaction is often performed without an external solvent at elevated temperatures (around 180°C).
- Phase transfer catalysts can also be used here to improve yield and reaction rate.
Step 3: Hydrazinolysis or Base-Mediated Deprotection
- The phthalimide derivative is treated with a strong base such as potassium hydroxide in aqueous medium to liberate the free amine, 2-(2-propoxyphenyl)ethylamine.
- The reaction is typically conducted at elevated temperatures (e.g., 130°C) for extended periods (up to 13 hours).
- After completion, the amine is extracted into an organic solvent and purified.
Step 4: Formation of Hydrochloride Salt
- The free amine is treated with hydrochloric acid to form the hydrochloride salt, [2-(2-propoxyphenyl)ethyl]amine hydrochloride.
- The salt formation can be done by adding an aqueous HCl solution to the amine solution, followed by crystallization or precipitation.
Reaction Conditions and Purification
- Phase Transfer Catalysts: Tetrabutylammonium bromide is preferred for facilitating nucleophilic substitution steps.
- Solvents: Reactions may be carried out solvent-free or in alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), or acetonitrile for purification steps.
- Temperature Control: Critical for optimizing yield and purity; typical ranges are 50–250°C depending on the step.
- Purification: Crystallization, precipitation, and slurrying techniques are employed using solvents like ethyl acetate or alcohols to obtain high-purity solid forms.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation of 2-propoxyphenol | 2-propoxyphenol, 1,2-dihaloethane, KOH, PTC | 180–190 | 0.5–5 hours | Phase transfer catalyst enhances reaction |
| 2 | Reaction with potassium phthalimide | 1-halo-2-(2-propoxyphenoxy)ethane, potassium phthalimide, PTC | 180 | ~3 hours | Solvent-free preferred |
| 3 | Deprotection to free amine | Phthalimide derivative, KOH, water | 130 | ~13 hours | Extraction with organic solvents |
| 4 | Formation of hydrochloride salt | Free amine, aqueous HCl | Ambient | Minutes to hours | Crystallization for purification |
Research Findings and Process Optimization
- The use of phase transfer catalysts significantly improves the reaction efficiency and yield in the nucleophilic substitution step.
- Solvent-free conditions are preferred for environmental and cost reasons, especially in the second step.
- The molar ratios of reagents are critical; for example, the ratio of 1-halo-2-(2-alkoxyphenoxy)ethane to phthalimide salt ranges from 1:0.5 to 1:5.
- Purification steps involving recrystallization from ethyl acetate or alcohols yield highly pure solid amine hydrochloride salts with melting points around 84–87°C.
- The overall process is scalable and suitable for industrial production of pharmaceutical intermediates.
Q & A
Q. What are the established synthetic routes for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-(2-propoxyphenyl)ethanol and a protected amine precursor, followed by deprotection and hydrochloride salt formation. Key optimizations include:
- Solvent selection : Ethanol or methanol is preferred to stabilize intermediates and reduce side reactions .
- Catalysts : Acidic conditions (e.g., HCl) facilitate amine protonation, enhancing reactivity .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization .
- Purification : Recrystallization from ethanol/ether mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.2 ppm), ethylamine chain protons (δ 2.6–3.1 ppm), and propoxy group protons (δ 1.0–1.5 ppm) .
- ¹³C NMR : Confirms the phenoxy carbon (δ 150–160 ppm) and ethylamine carbons (δ 35–45 ppm) .
- Infrared (IR) Spectroscopy : Detects N–H stretching (3200–3400 cm⁻¹) and C–O–C ether vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic environment of the phenoxy group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The propoxy group’s electron-donating methoxy substituent increases electron density on the aromatic ring, enhancing the compound’s nucleophilicity. This facilitates:
- SN2 reactions : Attack at the ethylamine β-carbon is favored in polar aprotic solvents (e.g., DMF) .
- Steric effects : Bulky substituents on the phenoxy ring may hinder reactivity, requiring kinetic studies to optimize reaction rates .
Computational tools (e.g., DFT) can model charge distribution to predict regioselectivity .
Q. What strategies exist for resolving contradictory biological activity data observed across different assay systems for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal assays : Validate serotonin receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic confounding .
Q. How can computational chemistry methods predict interactions between this compound and serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model ligand-receptor binding poses. The ethylamine chain aligns with transmembrane helices of 5-HT receptors, while the phenoxy group engages in π-π stacking .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the amine and Asp155) .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., propoxy vs. methoxy) on receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

